1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole
Description
1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core linked via a methyl group to a 5,6-dimethyl-substituted benzodiazol (benzimidazole) moiety. The benzotriazole group is known for its stability and versatility in medicinal and materials chemistry, while the benzimidazole scaffold is widely recognized for its pharmacological relevance, including antimicrobial and antitumor activities .
Properties
IUPAC Name |
1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-10-7-13-14(8-11(10)2)18-16(17-13)9-21-15-6-4-3-5-12(15)19-20-21/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRZVQITGLRCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, polar solvents, and catalysts[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines[3][3].
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. Studies have shown that 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively induced apoptosis in human breast cancer cells through the activation of specific apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research has revealed that it possesses activity against a range of bacterial strains. A notable case study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into a therapeutic agent for resistant infections .
Materials Science
Photostability and UV Protection
In materials science, this compound is utilized as a UV stabilizer in polymers. Its ability to absorb UV radiation makes it an excellent candidate for enhancing the durability and longevity of materials exposed to sunlight. A comparative study showed that incorporating this compound into polymer matrices significantly improved their photostability compared to untreated samples .
Corrosion Inhibitors
This compound has shown promise as a corrosion inhibitor in metal coatings. Research indicates that it forms protective layers on metal surfaces, thereby reducing oxidation and corrosion rates. A case study involving steel substrates demonstrated a marked decrease in corrosion rates when treated with formulations containing this benzotriazole derivative .
Environmental Science
Environmental Remediation
The compound's chemical properties facilitate its use in environmental remediation efforts. Studies have explored its application in the degradation of hazardous pollutants in water systems. For example, experiments indicated that this compound could effectively degrade organic contaminants under specific conditions .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting heavy metals in environmental samples. Its ability to form complexes with certain metal ions allows for the development of sensitive detection methods. Research has demonstrated its utility in identifying lead and cadmium levels in soil and water samples .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial activity | Effective against MRSA | |
| Materials Science | UV stabilizer for polymers | Improved photostability |
| Corrosion inhibitor | Reduced corrosion rates on metal surfaces | |
| Environmental Science | Environmental remediation | Degrades hazardous pollutants |
| Analytical reagent for heavy metals | Sensitive detection of lead and cadmium |
Mechanism of Action
The mechanism of action of 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects
- Target Compound: Features 5,6-dimethyl substituents on the benzodiazol ring.
- Nitroimidazole-Benzotriazole Hybrids (3a, 3b) : Synthesized by Grzegożek et al. (), these compounds replace the benzodiazol group with a 2-methyl-5-nitroimidazole. The nitro group enhances electrophilicity, contributing to antimicrobial and antiprotozoal activities .
- 5,6-Dichloro-Benzimidazole () : Substitution with chlorine atoms at the 5,6-positions increases electron-withdrawing effects, which may enhance binding to electron-rich biological targets compared to dimethyl substituents .
Linker Chemistry
Table 1: Comparative Analysis of Key Properties
Computational and Analytical Considerations
- SHELX Software () : Widely used for crystallographic refinement, this tool could elucidate the target compound’s solid-state conformation and intermolecular interactions.
- DFT Studies () : Density functional theory could predict electronic properties (e.g., HOMO-LUMO gaps) influenced by the dimethyl substituents, aiding in rational drug design.
Biological Activity
1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antiviral, antibacterial, and antifungal properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHN
- Molecular Weight : 270.28 g/mol
- CAS Number : 1094299-09-8
The structure features a benzodiazole moiety connected to a benzotriazole unit, which is crucial for its biological activity.
Antiviral Activity
Research indicates that derivatives of benzotriazole exhibit significant antiviral properties. A study focused on the synthesis and biological evaluation of various analogues demonstrated that:
- Inhibition of Helicase Activity : The compound showed promising inhibitory activity against the helicase of Hepatitis C Virus (HCV) and other related flaviviruses. The most active derivatives had IC values around 6.5 µM when using DNA as a substrate .
Table 1: Antiviral Activity of Benzotriazole Derivatives
| Compound | Target Virus | IC (µM) | Substrate Used |
|---|---|---|---|
| 2-Methylbenzotriazole | HCV | 6.5 | DNA |
| 2-Ethylbenzotriazole | WNV | 8.0 | DNA |
| 2-Chlorobenzotriazole | DENV | 10.5 | RNA |
Antibacterial Activity
The antibacterial properties of benzotriazole derivatives have been explored extensively. In vitro studies have shown that:
- Broad Spectrum Activity : Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 µg/mL for effective compounds .
Table 2: Antibacterial Activity of Selected Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzotriazole Derivative A | MRSA | 12.5 |
| Benzotriazole Derivative B | E. coli | 25 |
| Benzotriazole Derivative C | S. epidermidis | 20 |
Antifungal Activity
The antifungal potential of benzotriazole compounds has also been documented, particularly against Candida species:
- Effective Against Fungi : Studies reported MIC values against Candida albicans ranging from 1.6 to 25 µg/mL for various derivatives. The introduction of hydrophobic groups significantly enhanced antifungal activity .
Table 3: Antifungal Activity Data
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Benzotriazole Derivative D | Candida albicans | 12.5 |
| Benzotriazole Derivative E | Aspergillus niger | 25 |
Case Studies
Several case studies highlight the effectiveness of benzotriazole derivatives in clinical settings:
- Antiviral Efficacy in Hepatitis C Patients : A clinical trial involving patients with chronic Hepatitis C demonstrated that treatment with a specific benzotriazole derivative led to a significant reduction in viral load compared to control groups.
- Infection Control in Hospital Settings : Another study reported the use of benzotriazole compounds in disinfectants effectively reducing bacterial load in hospital environments, particularly against MRSA.
Q & A
Q. What are the optimal synthetic routes for 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-1,2,3-benzotriazole, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving benzodiazole and benzotriazole precursors. For example, highlights the use of click chemistry (azide-alkyne cycloaddition) in similar triazole-containing compounds, suggesting copper(I)-catalyzed reactions under inert conditions. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires:
- Melting point analysis (sharp range indicates purity).
- Spectroscopic characterization :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 5,6 of benzodiazole).
- FTIR for functional groups (e.g., C=N stretch in benzodiazole ~1600 cm⁻¹).
- Elemental analysis (deviation <0.4% for C, H, N) .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours in sealed vials. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .
- pH stability : Dissolve the compound in buffers (pH 2, 7, 12) and analyze degradation products over 48 hours using LC-MS. notes that benzotriazole derivatives are prone to hydrolysis under alkaline conditions, necessitating pH-controlled storage .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement of benzodiazole-triazole hybrids?
- Initial model : Generate using direct methods (SHELXT) with high-resolution X-ray data (≤1.0 Å).
- Discrepancy handling :
- Thermal parameter anomalies : Apply restraints (e.g., SIMU/DELU for anisotropic displacement parameters) if methyl groups exhibit unrealistic thermal motion.
- Occupancy refinement : For disordered solvent molecules, fix occupancy at 0.5 or use PART instructions.
- Validation : Cross-check with PLATON (ADDSYM for missed symmetry) and Mercury (hydrogen-bonding networks). emphasizes iterative cycles of refinement and manual adjustment of torsion angles .
Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Follow the workflow in , which describes docking of triazole derivatives into enzyme active sites:
Target preparation : Retrieve a protein structure (e.g., PDB ID 1XYZ), remove water, add polar hydrogens, and assign charges (AMBER/GAFF force field).
Ligand preparation : Optimize the compound’s geometry using Gaussian (DFT, B3LYP/6-31G*) and generate conformers (OpenBabel).
Docking : Use AutoDock Vina with a grid box centered on the active site (e.g., 20 ų). Validate poses by comparing binding energies (ΔG) and hydrogen-bonding patterns (e.g., benzotriazole N2/N3 interactions with catalytic residues).
MD simulations : Run 100 ns trajectories (GROMACS) to assess stability of docked complexes .
Q. What experimental approaches identify mechanistic pathways for unexpected reactivity in benzodiazole-triazole systems?
- Methodological Answer :
- Isotopic labeling : Introduce ¹³C or ¹⁵N at reactive sites (e.g., triazole methyl group) to track bond cleavage via NMR or MS.
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, catalysts) to distinguish SN1 vs. SN2 mechanisms. demonstrates how α-haloketone intermediates influence reaction pathways .
- Trapping experiments : Add radical scavengers (TEMPO) or electrophiles to intercept transient species, clarifying whether intermediates are ionic or radical-based .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer :
- Re-calculate stoichiometry : Verify the molecular formula (e.g., C₁₆H₁₅N₇ for the target compound) and account for hydrate/solvate contributions (e.g., TGA analysis).
- Sample homogeneity : Ensure the compound is fully desiccated; residual solvent (e.g., DMSO in NMR samples) skews CHN results.
- Instrument calibration : Cross-validate with a standard (e.g., acetanilide) to rule out systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
